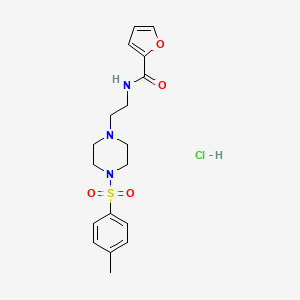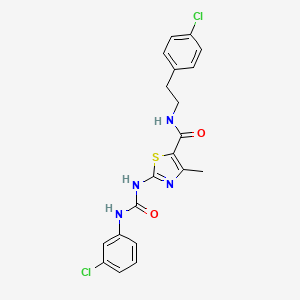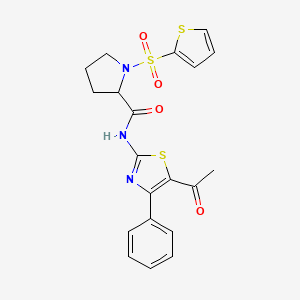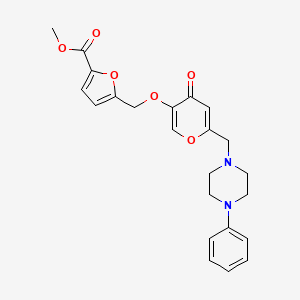
N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-carboxamide derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been identified as potent inhibitors of certain viruses and have shown significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
While specific synthesis methods for “N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride” were not found, furan-carboxamide derivatives in general have been synthesized and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives can vary depending on the specific compound. The structure typically includes a furan nucleus, which is a ring structure composed of one oxygen and four carbon atoms .
Scientific Research Applications
Antiallergic Activity
The development of antiallergic compounds has led to the synthesis of various furan-carboxamide derivatives. Among these, a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides exhibited potent antiallergic activity in rats, showing significant inhibition of the action of serotonin, histamine, and bradykinin. This class of compounds represents a novel approach to antiallergic therapy, underscoring the potential of furan-carboxamide derivatives in addressing allergic reactions (Georgiev et al., 1987).
Neuroinflammation Imaging
The specificity of furan-carboxamide derivatives for targeting CSF1R, a microglia-specific marker, highlights their utility in neuroinflammation imaging. [11C]CPPC, a PET radiotracer, has been developed for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in neuropsychiatric disorders. Its application extends to monitoring the immune environment of central nervous system malignancies and the neuroinflammatory effects of immunotherapy for peripheral malignancies, offering a valuable tool in the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Antimicrobial and Anti-Bacterial Activities
Furan-carboxamide derivatives have shown promising in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. Their docking studies and molecular interaction stability further validate their potential as effective antibacterial agents, suggesting a new avenue for addressing drug resistance in infectious diseases (Siddiqa et al., 2022).
Antioxidant and Antiurease Activities
The synthesis of new compounds with furan-carboxamide components has been explored for their antioxidant and antiurease activities. Initial results indicate these compounds possess effective antiurease and antioxidant properties, providing a foundation for further investigation into their potential therapeutic applications (Sokmen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives have been known to impact a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUOFJKYQNTDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)
![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
![Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2949622.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2949627.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
![5-(4-fluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2949633.png)
